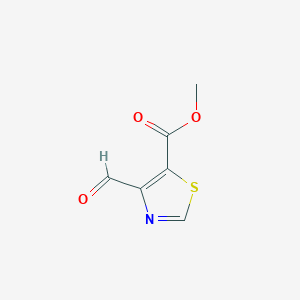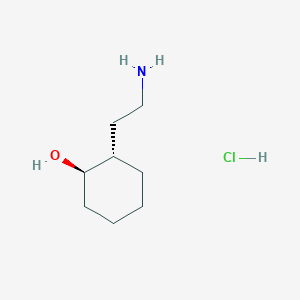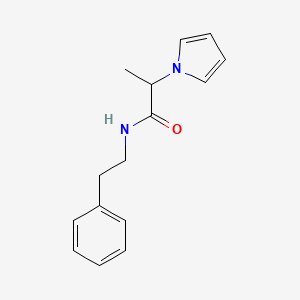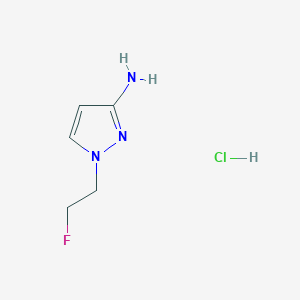
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Cytotoxic Activity of Carboxamide Derivatives
Research by Deady et al. (2003) focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, with some compounds showing IC50 values less than 10 nM. This study exemplifies the potential of structurally related compounds for therapeutic applications in oncology (Deady et al., 2003).
Efficient Synthesis Utilizing Carbon Dioxide
Patil et al. (2008) and Mizuno et al. (2007) have developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, including key intermediates for several drugs, using carbon dioxide under green chemistry principles. These methodologies offer environmentally friendly alternatives for synthesizing quinazoline derivatives, highlighting the adaptability of these compounds for drug synthesis (Patil et al., 2008); (Mizuno et al., 2007).
Antimicrobial and Anti-Proliferative Activities
Novel Bioactive Oxadiazole Analogs
Maftei et al. (2013) synthesized oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of cancer cell lines. This study underscores the potential of oxadiazole and quinazoline derivatives in developing new anticancer agents (Maftei et al., 2013).
Synthesis of Novel Quinazolinone Derivatives
Poorirani et al. (2018) focused on synthesizing novel quinazolinone derivatives, exhibiting cytotoxic activity against MCF-7 and HeLa cell lines. Their findings highlight the potential of these derivatives as anticancer agents, contributing to the ongoing search for effective cancer treatments (Poorirani et al., 2018).
Green Chemistry Applications
Solvent-Free Synthesis with Carbon Dioxide
Demonstrating a commitment to sustainable chemistry, research by Patil et al. (2009) presents a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using an ionic liquid as a catalyst. This method emphasizes the importance of solvent-free conditions and recyclable catalysts in pharmaceutical synthesis, underscoring the environmental benefits of such approaches (Patil et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2,5-dimethylaniline and ethyl acetoacetate. The second intermediate is 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one, which is synthesized from 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and 2,5-dimethylaniline. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2,5-dimethylaniline", "ethyl acetoacetate", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "a. Mix 2,5-dimethylaniline and ethyl acetoacetate in a 1:1 molar ratio in a reaction flask", "b. Heat the mixture to 80-90°C and stir for 4-6 hours", "c. Cool the mixture to room temperature and collect the solid by filtration", "d. Wash the solid with cold water and dry under vacuum to obtain the intermediate", "Step 2: Synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one", "a. Mix 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and 2,5-dimethylaniline in a 1:1 molar ratio in a reaction flask", "b. Add acetic anhydride and a catalytic amount of sulfuric acid to the mixture", "c. Heat the mixture to 80-90°C and stir for 4-6 hours", "d. Cool the mixture to room temperature and collect the solid by filtration", "e. Wash the solid with cold water and dry under vacuum to obtain the intermediate", "Step 3: Coupling of the intermediates", "a. Mix the two intermediates in a 1:1 molar ratio in a reaction flask", "b. Add a catalytic amount of piperidine and stir the mixture at room temperature for 12-24 hours", "c. Collect the solid by filtration and wash with cold water", "d. Dry the solid under vacuum to obtain the final product" ] } | |
CAS-Nummer |
1207027-01-7 |
Produktname |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C27H24N4O5 |
Molekulargewicht |
484.512 |
IUPAC-Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-10-17(2)21(13-16)31-26(32)19-7-5-6-8-20(19)30(27(31)33)15-24-28-25(29-36-24)18-11-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
VODDMDLJOMMPOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)
![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)
![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)
![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)


![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)